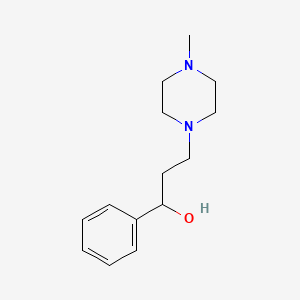![molecular formula C25H34N6O B11045870 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylhexanamide](/img/structure/B11045870.png)
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylhexanamide is a complex organic compound that features both pyrimidine and indole moieties. Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Indole derivatives are similarly significant, with applications in antiviral, anticancer, and anti-inflammatory treatments .
Preparation Methods
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylhexanamide involves multiple steps, typically starting with the preparation of the pyrimidine and indole intermediates. One common method involves the condensation of β-dicarbonyl compounds with amines to form the pyrimidine ring . The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature. Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like halogens.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylhexanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets. The pyrimidine moiety can inhibit enzymes involved in DNA synthesis, while the indole moiety can bind to various receptors, modulating biological pathways . These interactions lead to the compound’s observed biological activities, such as antiviral and anticancer effects.
Comparison with Similar Compounds
Similar compounds include other pyrimidine and indole derivatives:
Pyrimidine derivatives: Uracil, cytosine, and thymine, which are essential components of nucleic acids.
Indole derivatives: Tryptophan and indole-3-acetic acid, which are important in biological systems
Properties
Molecular Formula |
C25H34N6O |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2-ethylhexanamide |
InChI |
InChI=1S/C25H34N6O/c1-5-7-10-19(6-2)23(32)30-24(31-25-28-17(3)15-18(4)29-25)26-14-13-20-16-27-22-12-9-8-11-21(20)22/h8-9,11-12,15-16,19,27H,5-7,10,13-14H2,1-4H3,(H2,26,28,29,30,31,32) |
InChI Key |
GQFDOEZDCBCAST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC(=NCCC1=CNC2=CC=CC=C21)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,5-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine](/img/structure/B11045792.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-(2-(pyridin-4-ylmethylamino)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11045799.png)

![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045817.png)
![[5-amino-4-cyano-2-(2,5-dimethoxyphenyl)-2-fluorofuran-3(2H)-ylidene]propanedinitrile](/img/structure/B11045822.png)


![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B11045849.png)
![(1E)-1-[2-(4-methoxyphenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11045852.png)
![N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11045859.png)
![N-{4-(methoxymethyl)-6-methyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11045871.png)
![6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11045875.png)
![8-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11045886.png)
![4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole](/img/structure/B11045898.png)
